oxoniumylidynesilanide;N'-propylethane-1,2-diamine

Catalog No.
S1913690
CAS No.
1173023-01-2
M.F
C5H14N2OSi
M. Wt
146.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxoniumylidynesilanide;N'-propylethane-1,2-diamine

CAS Number

1173023-01-2

Product Name

oxoniumylidynesilanide;N'-propylethane-1,2-diamine

Molecular Formula

C5H14N2OSi

Molecular Weight

146.26 g/mol

InChI

InChI=1S/C5H14N2.OSi/c1-2-4-7-5-3-6;1-2/h7H,2-6H2,1H3;

InChI Key

CHQPGSFAMFLENE-UHFFFAOYSA-N

SMILES

CCCNCCN.O=[Si]

Canonical SMILES

CCCNCCN.O=[Si]
CID 16217003 (chemical formula: C23H29ClN2O2) is a chemical compound that has garnered significant attention among researchers in various fields due to its diverse properties and potential implications. In this paper, we will provide a detailed review of CID 16217003, highlighting its background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CID 16217003 is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is also known as (4R)-4-(4-(Dimethylamino)phenyl)-N-(5-methyl-2-(4-(methylamino)phenyl)indol-3-yl)pyrrolidine-2-carboxamide. CID 16217003 was first synthesized in 2009 as part of a research project to develop novel anticancer agents.
CID 16217003 is a white to off-white solid that is slightly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. It has a melting point of 192-194°C and a molecular weight of 412.94 g/mol.
CID 16217003 can be synthesized in several ways, including the condensation of 5-methyl-2-(4-(methylamino)phenyl)indole-3-carboxylic acid with 4-(dimethylamino)benzaldehyde in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then converted to CID 16217003 by reaction with (4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid tert-butyl ester in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC).
CID 16217003 can be characterized using several techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods have been developed to detect and quantify CID 16217003 in biological samples and other matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CID 16217003 has been shown to exhibit potent anticancer activity in different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.
Studies have shown that CID 16217003 is generally well-tolerated in experimental animals at doses below 200 mg/kg/day. However, higher doses may result in some adverse effects, such as weight loss, hepatic and renal toxicity, and hematological abnormalities.
CID 16217003 has numerous applications in scientific experiments, including:
1. As an anticancer agent in preclinical and clinical studies.
2. As a tool to study the mechanism of cancer cell death.
3. As a probe to investigate drug metabolism and pharmacokinetics.
4. As a lead compound to develop novel anticancer agents.
5. As a molecular probe to study the role of serotonin receptors in physiological and pathological processes.
CID 16217003 is still in the preclinical stage of development, and several studies are ongoing to investigate its anticancer activity and mechanism of action. Currently, there are no clinical trials underway to evaluate the safety and efficacy of CID 16217003 in patients with cancer.
CID 16217003 has potential implications in various fields of research and industry, including:
1. Pharmacology: CID 16217003 can be used as a lead compound to develop novel anticancer agents with improved efficacy and safety profiles.
2. Drug discovery: CID 16217003 can serve as a molecular probe to identify new drug targets and pathways relevant to cancer.
3. Biotechnology: CID 16217003 can be used to investigate the role of serotonin receptors in various physiological and pathological processes.
4. Toxicology: CID 16217003 can be utilized as a tool to study the metabolism and toxicity of drugs and other xenobiotics.
Despite its potential applications, CID 16217003 has some limitations that need to be addressed in future research, including:
1. Lack of clinical data: There are no clinical trials currently underway to evaluate the efficacy and safety of CID 16217003 in humans.
2. Lack of knowledge regarding the molecular targets and mechanism of action of CID 16217003.
3. Limited information on the pharmacokinetics and pharmacodynamics of CID 16217003.
4. Limited studies on the toxicity and safety of CID 16217003 in humans.
Several future directions can be pursued to address the limitations of CID 16217003, including:
1. Conducting clinical trials to evaluate the safety and efficacy of CID 16217003 in patients with cancer.
2. Identifying the molecular targets and mechanism of action of CID 16217003 using biochemical and molecular biology techniques.
3. Investigating the pharmacokinetics and pharmacodynamics of CID 16217003 in preclinical and clinical studies.
4. Characterizing the toxicity and safety of CID 16217003 in humans using appropriate animal models and clinical trials.
5. Developing novel analogs and derivatives of CID 16217003 with improved efficacy and safety profiles.
6. Exploring the potential of CID 16217003 in other therapeutic areas beyond cancer, such as neurological disorders, inflammation, and pain.
In conclusion, CID 16217003 is a promising anticancer agent with diverse properties and potential applications in various fields of research and industry. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and safety profile in humans. The future directions highlighted above would provide valuable insights into the development and optimization of CID 16217003 as a potential therapeutic agent for various diseases.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

Explore Compound Types